Pizotifen(1+) -

Pizotifen(1+)

Catalog Number: EVT-1567292
CAS Number:
Molecular Formula: C19H22NS+
Molecular Weight: 296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pizotifen(1+) is an ammonium ion that results in the protonation of the nitrogen atom of pizotifen. It is a benzocycloheptathiophene and an ammonium ion derivative. It is a conjugate acid of a pizotifen.
Overview

Pizotifen is a chemical compound primarily recognized for its role as a prophylactic treatment for migraine headaches. It is classified as an antiserotonergic drug, which means it acts on serotonin receptors in the brain. The compound is known for its high affinity for serotonin (5-HT) and dopamine receptors, particularly the 5-HT2C and D2 receptors, making it effective in migraine management and other related conditions. Pizotifen is often supplied as a malate salt, enhancing its stability and solubility in various solvents.

Source and Classification

Pizotifen, with the chemical formula C19H21N1SC_{19}H_{21}N_{1}S and a molecular weight of 429.5 g/mol, is derived from the synthesis of specific organic compounds. It is classified under the category of triptans, which are a class of medications used to treat migraines. The compound's CAS Registry Number is 5189-11-7, indicating its unique identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of pizotifen involves several key steps that typically include the formation of the piperidine ring and subsequent modifications to introduce the thienyl moiety. The following general method outlines the synthesis:

  1. Formation of the Piperidine Ring: The initial step usually involves cyclization reactions that create the piperidine structure.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups necessary for biological activity, including the thienyl structure.
  3. Salt Formation: Pizotifen is often converted into its malate salt form to improve solubility and stability.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of pizotifen can be represented as follows:

  • Chemical Structure:
    • A piperidine core with a thienyl substituent.
    • Contains a hydroxyl group from malic acid when in its salt form.

The structural representation can be illustrated as:

Pizotifen=4 9 10 dihydro 4H benzo 4 5 cyclohepta 1 2 b thien 4 ylidene 1 methylpiperidine\text{Pizotifen}=\text{4 9 10 dihydro 4H benzo 4 5 cyclohepta 1 2 b thien 4 ylidene 1 methylpiperidine}

Data

  • Molecular Formula: C19H21N1SC_{19}H_{21}N_{1}S
  • Molecular Weight: 429.5 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis

Reactions and Technical Details

Pizotifen undergoes various chemical reactions that are crucial for its activity:

  1. Receptor Binding: Pizotifen binds to serotonin receptors (5-HT2C) with an affinity constant (KiK_i) of approximately 7.94 nM.
  2. Metabolism: The compound is metabolized in the liver, where it may undergo oxidation and conjugation reactions.
  3. Degradation: Stability studies indicate that pizotifen can degrade under certain conditions; thus, analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor its stability over time.
Mechanism of Action

Process and Data

Pizotifen's mechanism of action primarily involves antagonism at serotonin receptors:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Solubility Profile:
    • Soluble in DMSO (~20 mg/ml)
    • Sparingly soluble in aqueous buffers.

Relevant data indicates that pizotifen solutions should be prepared shortly before use to maintain efficacy.

Applications

Scientific Uses

Pizotifen has several applications in scientific research:

  1. Migraine Prophylaxis: It is primarily used for preventing migraine headaches.
  2. Research on Serotonin Pathways: Due to its receptor activity, pizotifen serves as a valuable tool in studying serotonin-related disorders.
  3. Potential Use in Other Conditions: Ongoing research explores its efficacy in treating other conditions linked to serotonin dysregulation.
Introduction to Pizotifen

Historical Development and Discovery of Pizotifen

Pizotifen's development trajectory began within the Sandoz Laboratories (now Novartis) during the 1960s, an era marked by intense investigation into serotonin (5-hydroxytryptamine, 5-HT) antagonists. Initially coded BC-105, the compound was synthesized during structure-activity relationship studies targeting cyproheptadine analogs [2] [6]. Researchers sought to enhance serotonin receptor specificity while minimizing the pronounced sedative effects associated with earlier antihistaminic compounds. The strategic molecular modification involved the incorporation of a thiophene ring into the tricyclic framework, a design innovation intended to optimize receptor affinity [3].

Table 1: Key Historical Milestones in Pizotifen Development

YearDevelopment MilestoneSignificance
1964First scientific description of pizotifen structurePublication of synthetic pathway and initial characterization
1969Commencement of clinical trials for migraine prophylaxisShift from theoretical pharmacology to therapeutic application
1970sMarket introduction as Sandomigran® (Novartis)Commercial availability in European and Commonwealth markets
1980sExpanded clinical studies establishing efficacy profilesConfirmation of prophylactic benefit in diverse populations
2020sOngoing investigation of novel formulations and indicationsExploration of extended-release formats and antidepressant potential

Pharmaceutical development accelerated through the late 1960s, culminating in its market introduction in the 1970s under the brand name Sandomigran®. This represented a significant advancement in migraine management, offering the first specifically designed prophylactic agent when alternatives like methysergide carried significant safety concerns [2] [10]. Unlike triptans developed later, pizotifen emerged before the comprehensive classification of serotonin receptor subtypes, yet its affinity profile serendipitously aligned with what would later be recognized as critical 5-HT₂ receptor subtypes implicated in migraine pathogenesis [9]. The compound remains clinically relevant despite non-approval in the United States market, persisting as a second-line option in numerous national formularies.

Chemical Classification and Structural Analogues

Pizotifen belongs to the tricyclic benzocycloheptathiophene derivatives, a specialized chemical class characterized by a seven-membered central ring fused to benzene and thiophene moieties. Its systematic IUPAC name is 1-methyl-4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine, with a molecular formula of C₁₉H₂₁NS and a molecular weight of 295.44 g/mol [3] [7]. The malate salt (C₁₉H₂₁NS·C₄H₆O₅), commonly employed in pharmaceutical formulations, increases water solubility and bioavailability, with a molecular weight of 429.53 g/mol [2] [7]. The structural core consists of:

  • Benzene ring: Imparts hydrophobic character and planar stability
  • Thiophene heterocycle: Contributes electronic properties influencing receptor binding
  • Piperidine moiety: Contains a basic nitrogen enabling salt formation (pizotifen(1+)) and receptor interaction
  • Ethylene bridge: Connects tricyclic system to piperidine, creating conformational flexibility

Table 2: Structural Analogues of Pizotifen and Key Pharmacological Distinctions

CompoundCore StructurePrimary Pharmacological TargetsKey Structural Variations from Pizotifen
CyproheptadineDibenzocycloheptadieneH₁, 5-HT₂, mAChReplacement of thiophene with alkene bridge; additional ring saturation
AmitriptylineDibenzocycloheptadiene (tricyclic antidepressant)SERT, NET, H₁, mACh, various 5-HT receptorsCentral seven-membered ring with ethylene bridge; nitrogen in side chain
KetanserinQuinazolinone5-HT₂A, α1-adrenergic, H₁Lack of tricyclic framework; distinct heterocyclic arrangement
MianserinTetracyclic piperazinoazepineH₁, 5-HT₂, α2-adrenergicAdditional nitrogen-containing ring; tetracyclic configuration

The compound exhibits stereoelectronic similarities to cyproheptadine, sharing the central heptacyclic ring system but differing through substitution of a thiophene for cyproheptadine's cycloheptatriene moiety. This modification enhances specificity toward serotonin receptors relative to histaminergic targets [3] [6]. Quantum chemical analyses reveal a butterfly-like conformation of the tricyclic system, with the piperidine ring adopting equatorial orientation relative to the pseudo-plane formed by the benzocycloheptathiophene. This spatial arrangement optimally positions the compound for interaction with transmembrane helices of 5-HT₂ receptors, particularly through van der Waals contacts with phenylalanine residues in helix 6 and ionic bonding via the protonated amine [3] [9]. Additional analogues of pharmacological interest include pizotifen's hydrogenated derivatives and ring-expanded homologs, though none achieved comparable clinical utility.

Global Regulatory Status and Approval Landscape

Pizotifen presents a heterogeneous global approval pattern reflective of regional therapeutic traditions and regulatory philosophies. Notably, it remains unapproved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), limiting its formal presence in major Western markets [1] [6]. Despite this absence, it maintains approval in over 50 countries worldwide, predominantly within the British Commonwealth, Middle Eastern, and Asian therapeutic landscapes [5] [10]. Regulatory milestones include:

  • United Kingdom: Approved since 1974 under the Medicines Act 1968, marketed as Sanomigran® (1.5mg tablets)
  • Australia: Listed on the Australian Register of Therapeutic Goods (ARTG) since 1979 (Schedule 4/Prescription Only Medicine)
  • Canada: Approved under the brand name Sandomigran® though with restricted formulary inclusion
  • India, Bangladesh, Pakistan, and Malaysia: Widely available as generic formulations and under various brand names

Table 3: Global Regulatory and Availability Status of Pizotifen

Region/CountryRegulatory StatusPrimary Brand NamesManufacturers
United KingdomApproved (POM)SanomigranAlliance Pharmaceuticals
AustraliaApproved (S4)Sandomigran, AllercomNovartis, Alphapharm
CanadaApproved (Schedule F)SandomigranPendopharm division of Pharmascience Inc.
Middle EastWidely approvedMosegor, LitecIbn Sina Pharmaceutical, Teva Pharmaceuticals
Southeast AsiaVariable national approvalsPizotin, PizofeenDuopharma Biotech, Aristopharma, Kalbe Farma
United StatesNot approvedN/AN/A

The regulatory divergence stems partially from differential efficacy assessments. While early meta-analyses of placebo-controlled trials suggested statistically significant clinical effects [1], subsequent evaluations by the U.S. FDA deemed evidence insufficient for approval, particularly given alternative therapeutic options and concerns regarding weight gain and sedation. Nevertheless, the World Health Organization's Essential Medicines List includes pizotifen in its complementary list for migraine prophylaxis, acknowledging its therapeutic role in specific populations [5]. Current market dynamics indicate steady generic penetration, with manufacturers including Teva, Ibn Sina Pharmaceutical, Duopharma Biotech, and Kalbe Farma supplying various international markets [10]. Recent regulatory science developments include the 2018 introduction of an extended-release formulation in European markets and ongoing clinical exploration of its antidepressant potential, suggesting possible future indication expansion [10].

(Tables are based on aggregation of regulatory data from referenced sources and reflect status as of 2025)

Properties

Product Name

Pizotifen(1+)

IUPAC Name

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-ium

Molecular Formula

C19H22NS+

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/p+1

InChI Key

FIADGNVRKBPQEU-UHFFFAOYSA-O

SMILES

C[NH+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1

Canonical SMILES

C[NH+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.